Hyzetimibe - 1266548-74-6

Hyzetimibe

Catalog Number: EVT-10991729
CAS Number: 1266548-74-6
Molecular Formula: C25H21F2NO3
Molecular Weight: 421.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Hyzetimibe is synthesized through various chemical processes, which are detailed in scientific literature and patent filings. Its synthesis often involves complex organic reactions that yield high-purity forms suitable for pharmaceutical applications.

Classification

Hyzetimibe belongs to the class of drugs known as cholesterol absorption inhibitors. It is classified under antihyperlipidemic agents due to its ability to lower lipid levels in the bloodstream, particularly low-density lipoprotein cholesterol.

Synthesis Analysis

Methods and Technical Details

The synthesis of Hyzetimibe typically involves several key steps, beginning with the preparation of intermediate compounds. One common method includes:

  1. Starting Materials: The synthesis often begins with specific aromatic aldehydes and amines.
  2. Reactions: The process may involve asymmetric reduction reactions, which are crucial for achieving the desired stereochemistry in the final product. For instance, a compound may undergo a series of reactions including Michael additions and lactam formation.
  3. Purification: High-performance liquid chromatography (HPLC) is frequently employed to purify the synthesized product and remove impurities, ensuring that the final compound meets pharmaceutical standards .

The detailed steps can vary based on specific protocols outlined in patents and research articles .

Molecular Structure Analysis

Structure and Data

Hyzetimibe has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is typically represented as C24_{24}H21_{21}F2_{2}N2_{2}O3_{3}, reflecting its composition.

  • Molecular Weight: Approximately 433.44 g/mol.
  • Structural Features: The structure includes an azetidine ring which is integral to its function as a cholesterol absorption inhibitor.

The stereochemistry of Hyzetimibe plays a significant role in its efficacy, with specific configurations enhancing its binding affinity to target proteins involved in cholesterol transport .

Chemical Reactions Analysis

Reactions and Technical Details

Hyzetimibe undergoes several chemical reactions during its synthesis:

  1. Asymmetric Reduction: This step is critical for creating the necessary chirality in the molecule.
  2. Lactam Formation: The formation of lactams from amino acids or related compounds is essential for developing the core structure of Hyzetimibe.
  3. Purification Techniques: Techniques such as HPLC are employed not only for purification but also for analyzing reaction intermediates and final products .

These reactions are carefully monitored to ensure high yields and purity levels.

Mechanism of Action

Process and Data

Hyzetimibe's mechanism of action involves selective inhibition of the Niemann-Pick C1-Like 1 protein (NPC1L1), which is crucial for intestinal cholesterol absorption. By blocking this protein, Hyzetimibe effectively reduces the amount of cholesterol that enters the bloodstream from dietary sources.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions but sensitive to moisture.
  • Melting Point: The melting point range can vary based on purity but generally falls between 150°C to 160°C.

These properties are crucial for formulating effective pharmaceutical preparations .

Applications

Scientific Uses

Hyzetimibe is primarily used in clinical settings for:

  • Cholesterol Management: As part of treatment regimens for patients with elevated cholesterol levels.
  • Cardiovascular Risk Reduction: Its ability to lower low-density lipoprotein cholesterol makes it valuable for preventing cardiovascular diseases.

Additionally, ongoing research explores its potential applications in various metabolic disorders related to lipid metabolism, highlighting its importance in modern pharmacotherapy .

Molecular Pharmacology and Target Engagement

Niemann-Pick C1-Like 1 Protein Dynamics: Structural Biology of Sterol-Binding Domains

Hyzetimibe selectively inhibits intestinal cholesterol absorption by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. Cryo-electron microscopy studies reveal that NPC1L1 adopts distinct conformational states during sterol transport. In the apo state, NPC1L1 exhibits an "open" conformation where the N-terminal domain (NTD) is solvent-exposed, enabling cholesterol access to its central hydrophobic cavity. Cholesterol binding induces a 60° rotation of the NTD, creating a continuous transmembrane tunnel that facilitates sterol translocation into the plasma membrane [2].

The NPC1L1-NTD contains a highly conserved sterol-binding pocket formed by α-helices 3, 4, 7, and 8. Site-directed mutagenesis demonstrates that Leu216 within this pocket is critical for cholesterol binding, as its mutation to alanine reduces cholesterol affinity by >80% [6]. This binding exhibits remarkable specificity: NPC1L1-NTD binds cholesterol (Kd = 0.8 μM) but not structurally similar plant sterols like β-sitosterol or stigmasterol, explaining the selective absorption of dietary cholesterol in the intestine [6]. Hyzetimibe binds at the luminal interface between the NTD and membrane-embedded domains, physically occluding the sterol transport tunnel rather than competing for the cholesterol-binding site itself [2].

Table 1: Sterol Binding Affinities of NPC1L1 Domains

Binding SiteStructural FeaturesCholesterol KdKey Residues
N-terminal domain7-bladed β-propeller with hydrophobic cleft0.8 μMLeu216, Ile105, Phe205
Sterol-sensing domainV-shaped cavity in transmembrane helices 3-7UndeterminedMet301, Leu457, Phe584
Tunnel interfaceFormed upon NTD rotationHyzetimibe binding siteAsp126, Tyr298, Gln384

Intracellular Cholesterol Trafficking: Role of Adaptor Protein 2/Clathrin-Mediated Endocytosis

NPC1L1-mediated cholesterol internalization requires coordinated action of the Adaptor Protein 2 (AP-2) complex and clathrin. Under basal conditions, NPC1L1 resides on the brush border membrane of enterocytes. Cholesterol binding triggers rapid recruitment of NPC1L1 into lipid raft microdomains containing flotillin proteins, initiating the formation of clathrin-coated pits [1] [7].

AP-2 serves as the central nucleation point by simultaneously binding to:

  • Cytoplasmic tail motifs of NPC1L1 ([DE]XXXL[LI])
  • Phosphatidylinositol 4,5-bisphosphate in the plasma membrane
  • Clathrin heavy chains
  • Accessory endocytic proteins (epsin, arrestin) [3] [7]

RNA interference studies demonstrate that AP-2 knockdown reduces clathrin-coated pit formation by 12-fold and inhibits NPC1L1 endocytosis by >90%. Cholesterol-loaded NPC1L1 complexes become arrested at the plasma membrane when AP-2 function is compromised [3] [7]. Hyzetimibe prevents the cholesterol-induced translocation of NPC1L1 into subapical Rab11-positive endosomes, effectively freezing the transporter at the brush border membrane. This blocks the vesicular internalization step without affecting initial cholesterol binding to NPC1L1 [1].

Table 2: Molecular Components of NPC1L1 Endocytic Machinery

ComponentFunction in NPC1L1 InternalizationConsequence of Inhibition
AP-2 complexBinds NPC1L1 cytoplasmic tail and clathrinArrests NPC1L1 at plasma membrane
Clathrin heavy chainForms lattice structure for vesicle curvatureBlocks pit maturation
Flotillin-1/2Scaffolds cholesterol-rich microdomainsPrevents NPC1L1 oligomerization
Rab11 GTPaseRegulates endocytic recycling compartmentTraps NPC1L1 in post-endocytic compartments
Dynamin GTPasePinches off coated vesiclesAccumulates invaginated pits

Enterohepatic Recirculation: Glucuronidation Pathways and Tissue-Specific Targeting

Hyzetimibe undergoes extensive first-pass glucuronidation to form the active metabolite, Hyzetimibe-glucuronide, primarily mediated by UDP-glucuronosyltransferase 1A1 in intestinal enterocytes and hepatocytes. This metabolic conversion enhances target engagement through two mechanisms:

  • Increased molecular affinity: Hyzetimibe-glucuronide exhibits 50-fold greater binding affinity for NPC1L1 compared to the parent compound (IC50 = 0.2 nM vs. 10 nM) due to additional ionic interactions between the glucuronide moiety and basic residues in NPC1L1's extracellular loop [4] [8].
  • Enterohepatic recycling: Glucuronidation facilitates biliary excretion followed by intestinal deconjugation and reabsorption, prolonging the drug's exposure to intestinal NPC1L1. This recycling contributes to Hyzetimibe's 22-hour elimination half-life [4].

Species differences significantly impact glucuronidation kinetics. Intestinal microsomal studies show:

  • Monkeys exhibit the highest maximal velocity (Vmax = 3.87 nmol/mg/min)
  • Mice show the highest intrinsic clearance (CLint = 1.52 μL/mg/min)
  • Humans display intermediate glucuronidation capacity (Vmax = 1.90 nmol/mg/min, CLint = 0.38 μL/mg/min) [8]

Organic anion-transporting polypeptides (OATP) 1B1 and 1B3 further regulate hepatic targeting by mediating active uptake of Hyzetimibe-glucuronide into hepatocytes, where it inhibits canalicular NPC1L1 to block biliary cholesterol reabsorption [5].

Table 3: Pharmacokinetic Parameters of Hyzetimibe Glucuronidation

SpeciesVmax (nmol/mg/min)Km (μM)CLint (μL/mg/min)
Human1.90 ± 0.085.0 ± 0.40.38
Rat2.40 ± 0.153.2 ± 0.30.75
Mouse2.23 ± 0.101.5 ± 0.11.52
Monkey3.87 ± 0.225.5 ± 0.50.70
Dog1.19 ± 0.062.8 ± 0.20.43

Non-Niemann-Pick C1-Like 1 Mechanisms: Caveolin-Annexin A2 Complex Disruption

Emerging evidence indicates that Hyzetimibe-glucuronide disrupts cholesterol absorption through Niemann-Pick C1-Like 1-independent mechanisms involving membrane microdomain organization. The drug directly interacts with annexin A2, a calcium-dependent phospholipid-binding protein that facilitates cholesterol-rich microdomain assembly. Annexin A2 forms heterotetrameric complexes with caveolin-1 that stabilize membrane cholesterol clusters independent of NPC1L1 [1].

In vitro studies demonstrate that therapeutic concentrations of Hyzetimibe-glucuronide (1–10 μM):

  • Disrupt annexin A2-caveolin-1 colocalization by 40–65%
  • Reduce cholesterol partitioning into detergent-resistant membrane fractions by 35%
  • Inhibit annexin A2 phosphorylation at Tyr23, which is critical for its membrane scaffolding function [1]This mechanism likely contributes to the residual cholesterol absorption observed in NPC1L1-knockout animals and explains the drug's efficacy in patients with NPC1L1 polymorphisms that reduce drug binding.

Genetic Polymorphisms: Pharmacogenomic Influences on Target Affinity

Genetic variations significantly alter Hyzetimibe's pharmacokinetics and pharmacodynamics:

  • Niemann-Pick C1-Like 1 polymorphisms: The 1735C>G variant (rs2073548) in exon 12 reduces NPC1L1 protein expression by 30% and diminishes drug response by altering the conformation of the extracellular loop where Hyzetimibe-glucuronide binds [2] [5].
  • Uridine 5'-diphospho-glucuronosyltransferase 1A variants: UGT1A1*28 allele (7 TA repeats) reduces glucuronidation efficiency by 40%, decreasing plasma exposure to the active glucuronide metabolite [4] [8].
  • Organic anion-transporting polypeptide transporters: SLCO1B1 521T>C (rs4149056) reduces hepatic uptake of Hyzetimibe-glucuronide by 50%, increasing systemic exposure but decreasing intrahepatic concentrations relevant for biliary cholesterol reabsorption [5].

These polymorphisms collectively account for 30–45% of the interindividual variability in cholesterol absorption reduction following Hyzetimibe administration. Population pharmacokinetic modeling indicates that carriers of SLCO1B1 521C and UGT1A1*28 alleles require 1.7-fold higher doses to achieve equivalent NPC1L1 occupancy compared to wild-type individuals [5] [8].

Table 4: Clinically Significant Pharmacogenomic Variants Affecting Hyzetimibe

GeneVariantAllele FrequencyFunctional ImpactClinical Relevance
NPC1L1rs2073548 (1735C>G)Caucasian: 12% Asian: 4%Reduced transporter expressionDiminished LDL-C reduction
UGT1A1rs8175347 (*28 allele)Caucasian: 40% Asian: 16%40% lower glucuronidationLower active metabolite exposure
SLCO1B1rs4149056 (521T>C)Caucasian: 18% Asian: 15%Impaired hepatic uptakeReduced hepatic target engagement
ABCG2rs2231142 (421C>A)Asian: 35% Caucasian: 14%Increased intestinal effluxLower oral bioavailability

Properties

CAS Number

1266548-74-6

Product Name

Hyzetimibe

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[(Z)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one

Molecular Formula

C25H21F2NO3

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C25H21F2NO3/c26-19-6-1-16(2-7-19)18(15-29)5-14-23-24(17-3-12-22(30)13-4-17)28(25(23)31)21-10-8-20(27)9-11-21/h1-13,23-24,29-30H,14-15H2/b18-5+/t23-,24-/m1/s1

InChI Key

HEHHPZYUXSFAPV-SMOXZEHUSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CC=C(CO)C4=CC=C(C=C4)F)O

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)C/C=C(\CO)/C4=CC=C(C=C4)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.